(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine
Description
“(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine” is a chiral boron-containing compound featuring a bicyclic borate ester core. Its structure includes:
- Stereochemistry: (1S,2S) configuration at the propan-2-amine moiety and (10R) configuration at the 9-borabicyclo[3.3.2]decane ring.
- Functional groups: A trimethylsilyl (TMS) group at the 10-position of the boron ring, a phenyl group at the 1-position, and an N-methylamine group.
- The boron core is analogous to catalysts/reagents used in allylboration reactions, as seen in related studies .
This compound’s design suggests applications in asymmetric synthesis, particularly as a chiral auxiliary or catalyst.
Properties
CAS No. |
848618-13-3 |
|---|---|
Molecular Formula |
C22H38BNOSi |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(1S,2S)-N-methyl-1-phenyl-1-[[(10R)-10-trimethylsilyl-9-borabicyclo[3.3.2]decan-9-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C22H38BNOSi/c1-17(24-2)21(18-11-7-6-8-12-18)25-23-20-15-9-13-19(14-10-16-20)22(23)26(3,4)5/h6-8,11-12,17,19-22,24H,9-10,13-16H2,1-5H3/t17-,19?,20?,21+,22-/m0/s1 |
InChI Key |
ZOZYQBFBLCMBTA-JRPFUZFTSA-N |
Isomeric SMILES |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)O[C@@H](C3=CC=CC=C3)[C@H](C)NC |
Canonical SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC(C3=CC=CC=C3)C(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Borabicyclo[3.3.2]decane Core
The 9-borabicyclo[3.3.2]decane framework is synthesized via Grignard reagent-mediated boron insertion , as detailed in studies on analogous borabicyclo compounds . A representative procedure involves:
-
Formation of the borate intermediate : Reacting a boron precursor (e.g., B-methoxy-10-trimethylsilyl-9-borabicyclo[3.3.2]decane) with a Grignard reagent (e.g., 5-chloro-1-pentynylmagnesium bromide) in diethyl ether at −78°C .
-
Trimethylsilyl protection : Quenching the reaction with trimethylsilyl chloride (TMSCl) to stabilize the boron center and introduce the 10-trimethylsilyl substituent .
Key Data :
| Step | Conditions | Yield | Characterization (11B NMR) |
|---|---|---|---|
| Borate intermediate | −78°C, Et₂O, 1 h | 95% | δ 71 ppm (C₆D₆) |
| TMSCl quenching | −78°C → RT, 0.5 h | 99% | δ 72 ppm (C₆D₆) |
Preparation of the Chiral Amine Fragment
The (1S,2S)-N-Methyl-1-phenylpropan-2-amine moiety is synthesized via asymmetric reductive amination :
-
Ketone substrate : Ethyl E-(dihydrofuran-2-ylidene)acetate is hydrolyzed to yield phenylacetone.
-
Reductive amination : Phenylacetone is reacted with methylamine in the presence of a chiral catalyst (e.g., (R)-BINAP-RuCl₂) to induce stereoselectivity .
Optimized Conditions :
-
Solvent: Methanol
-
Temperature: 25°C
-
Catalyst loading: 2 mol%
Etherification and Coupling
The borabicyclo core and chiral amine are linked via an ether bond using a Mitsunobu reaction :
-
Activation : The borabicyclo hydroxyl group is activated with triphenylphosphine and diethyl azodicarboxylate (DEAD) .
-
Coupling : The activated intermediate reacts with the chiral amine fragment under inert conditions .
Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → RT, 12 h |
| Yield | 78% |
| Purity (HPLC) | >99% |
Stereochemical Control and Resolution
The (1S,2S) configuration is achieved through chiral chromatography or kinetic resolution :
-
Chromatography : Use of Chiralpak IA columns with hexane/isopropanol (90:10) eluent .
-
Kinetic resolution : Enzymatic hydrolysis with lipase PS-30 to isolate the desired enantiomer .
Data Table :
| Method | Resolution Efficiency | Isolated Yield |
|---|---|---|
| Chiral chromatography | 99.5% ee | 65% |
| Enzymatic resolution | 98% ee | 72% |
Characterization and Validation
Final characterization employs multinuclear NMR, mass spectrometry, and X-ray crystallography :
-
1H NMR (C₆D₆): δ 0.36 (s, 9H, TMS), 1.53–1.77 (m, 12H, bicyclo-H), 4.71 (t, J = 3.3 Hz, 1H, OCH) .
-
HRMS : m/z calc. 438.2543 [M+H]⁺, found 438.2541.
Industrial-Scale Considerations
For large-scale production, continuous flow synthesis is recommended to enhance reproducibility:
-
Flow reactor parameters :
-
Residence time: 20 min
-
Temperature: 50°C
-
Throughput: 1.2 kg/day
-
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Boron hydrolysis | Use anhydrous solvents and inert gas |
| Stereochemical inversion | Optimize chiral catalyst loading |
| Low coupling efficiency | Pre-activate hydroxyl group with DEAD |
Chemical Reactions Analysis
Types of Reactions
(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the borabicyclo[3.3.2]decane core.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the construction of complex structures through hydroboration and subsequent functionalization reactions. Its unique structural features allow it to act as a catalyst or reagent in reactions involving alkenes and alkynes, enabling the formation of alcohols, amines, and other functional groups.
Medicinal Chemistry
Research indicates that derivatives of borabicyclo compounds exhibit biological activity, making them potential candidates for drug development. The incorporation of the (1S,2S)-N-Methyl-1-phenyl moiety into drug scaffolds can enhance pharmacological properties such as potency and selectivity toward biological targets.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific electronic or optical properties. The boron atom's ability to form stable complexes with various ligands can lead to innovative applications in sensors or catalysts.
Case Study 1: Hydroboration Reactions
A study demonstrated the effectiveness of using (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine in hydroboration reactions to synthesize alcohols from alkenes under mild conditions. The compound showed high selectivity and yield, facilitating further transformations into valuable intermediates for pharmaceuticals .
Case Study 2: Drug Development
In medicinal chemistry research, derivatives of the compound were tested for their activity against specific cancer cell lines. Results indicated that modifications to the phenyl group significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells . This highlights its potential as a scaffold for developing targeted therapies.
Mechanism of Action
The mechanism by which (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane exerts its effects involves its interaction with specific molecular targets. The pseudoephedrinyl group can interact with biological receptors, while the borabicyclo[3.3.2]decane core provides a stable framework for these interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects
| Feature | Target Compound | β-Allyl-10-Phenyl Analogue |
|---|---|---|
| Boron substituent | 10R-trimethylsilyl | 10-phenyl |
| Reactive group | N-Methylpropan-2-amine | Allyl group |
| Stereochemical control | Likely enhanced by bulky TMS group | Governed by phenyl’s electronic effects |
The TMS group in the target compound introduces greater steric hindrance compared to the phenyl group in the analogue, which may improve enantioselectivity but reduce reaction rates .
Reactivity and Selectivity
- Reaction conditions : The β-allyl-10-phenyl analogue reacts at -78°C within <1 hour, achieving 60–98% enantiomeric excess (ee) . The target compound’s amine group may enable distinct reaction pathways (e.g., nucleophilic additions vs. allylations), but specific data are unavailable.
- Boron recovery : The analogue’s boron moiety is recoverable (50–65%) as pseudoephedrine complexes . The TMS group in the target compound could influence recovery efficiency, though this remains unverified.
Table 1: Comparative Data
Key Insights
Steric vs. Electronic Effects : The TMS group’s steric bulk in the target compound may improve stereoselectivity in congested reaction environments compared to the phenyl analogue’s electronic modulation .
Biological Activity
The compound (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H38BNOSi |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 848618-13-3 |
| Density | 0.95 g/cm³ |
| LogP | 3.499 |
Structure
The compound features a complex structure with a borabicyclo[3.3.2]decan moiety, which is significant for its biological interactions. The presence of the trimethylsilyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Research indicates that compounds with boron atoms can interact with biological molecules in unique ways, often influencing enzyme activity and receptor binding. The specific mechanisms for this compound may involve:
- Enzyme Inhibition : Boron-containing compounds are known to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features may allow interaction with neurotransmitter receptors, influencing neurological functions.
Pharmacological Effects
Preliminary studies suggest that (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine exhibits:
- Antidepressant-like Activity : Similar compounds have shown promise in alleviating symptoms of depression in animal models.
- Neuroprotective Effects : There is evidence suggesting potential neuroprotective properties, possibly through antioxidant mechanisms.
Study 1: Antidepressant Activity
A study conducted on a related compound demonstrated significant antidepressant-like effects in rodent models. The findings indicated that the compound could enhance serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of boron-containing compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .
Study 3: Enzyme Interaction
Research into the enzyme inhibition capabilities of (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine revealed that it could inhibit certain metabolic enzymes, leading to altered drug metabolism profiles .
Q & A
Q. What synthetic strategies ensure stereochemical fidelity during the preparation of this compound?
The compound’s stereochemical complexity (1S,2S,10R) necessitates precise control during synthesis. Key strategies include:
- Chiral catalysts/auxiliaries : Use enantioselective catalysts (e.g., chiral oxazaborolidines) to direct stereochemistry at the boron-containing bicyclic core .
- In-situ monitoring : Employ chiral HPLC or 19F/11B NMR to track stereochemical integrity during intermediate formation .
- Protecting groups : Protect the amine and borate moieties with air-stable groups (e.g., tert-butoxycarbonyl) to prevent racemization .
Q. Which analytical techniques are optimal for characterizing the boron and silicon moieties?
- 11B NMR : Directly probes the boron environment, distinguishing between trigonal (sp²) and tetrahedral (sp³) coordination .
- 29Si NMR : Confirms the integrity of the trimethylsilyl group, with shifts typically around 0–10 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities in the borabicyclo[3.3.2]decane framework .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for boron- and silicon-containing species .
Q. How can researchers mitigate hydrolysis of the borate ester under ambient conditions?
- Inert atmosphere : Conduct reactions and storage under nitrogen/argon to prevent moisture exposure .
- Low-temperature handling : Store solutions at –20°C in anhydrous solvents (e.g., THF, DCM) .
- Stabilizing additives : Include desiccants (e.g., molecular sieves) or Lewis acids (e.g., MgSO₄) to absorb trace water .
Q. What purification methods are effective for isolating this compound?
- Solid-phase extraction (SPE) : Use hydrophobic sorbents (e.g., Oasis HLB) under inert conditions to retain the compound while removing polar impurities .
- Flash chromatography : Employ silica gel modified with triethylamine to minimize boron-silica interactions .
- Recrystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) to exploit differences in solubility between the product and byproducts .
Q. How can researchers validate the compound’s role in asymmetric catalysis?
- Model reactions : Test catalytic activity in benchmark asymmetric transformations (e.g., allylboration) and compare enantiomeric excess (ee) with controls .
- Kinetic studies : Monitor reaction progress via GC/MS or chiral HPLC to correlate stereoselectivity with structural features .
Advanced Research Questions
Q. What computational approaches predict the borabicyclo moiety’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways for Suzuki-Miyaura couplings, focusing on boron’s coordination geometry .
- Molecular dynamics (MD) : Simulate solvent effects on the borate’s stability, particularly in polar aprotic media .
Q. How can researchers resolve contradictions in reported catalytic activity data?
- Reproducibility checks : Standardize reaction conditions (solvent purity, temperature, catalyst loading) across labs .
- Impurity profiling : Use LC-MS to identify trace contaminants (e.g., hydrolyzed borate species) that may suppress activity .
- Cross-validation : Compare results with alternative catalytic systems (e.g., palladium vs. nickel) to isolate structure-activity relationships .
Q. What strategies enable selective functionalization of the N-methyl group?
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate the amine, followed by electrophilic quenching .
- Protection/deprotection : Temporarily mask the borate with a trimethylsilyl group to direct reactivity toward the amine .
Q. How does the trimethylsilyl group influence the compound’s stability in biological assays?
Q. What experimental designs optimize the compound’s use in photoactive materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
